Ipconazole

Description

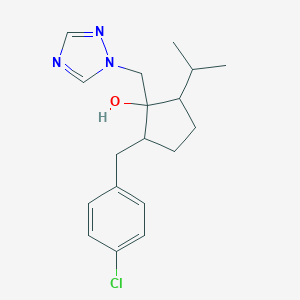

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYCMDBMOLSEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034674 | |

| Record name | Ipconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125225-28-7 | |

| Record name | Ipconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125225-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125225287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanol, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ipconazole's Mechanism of Action on Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipconazole is a potent triazole fungicide that exerts its antifungal activity by disrupting the integrity of the fungal cell membrane. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its targeted inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to catastrophic failure of membrane function and ultimately, fungal cell death. This document provides a comprehensive overview of the molecular interactions, downstream cellular consequences, quantitative measures of efficacy, and the experimental protocols used to investigate this mechanism.

Introduction

The rise of invasive fungal infections and the development of resistance to existing antifungal agents necessitate a thorough understanding of the mechanisms of action of current and novel fungicides. This compound is a broad-spectrum triazole antifungal agent used extensively in agriculture to control a variety of fungal pathogens. Its efficacy stems from its specific interference with a critical fungal metabolic pathway: the biosynthesis of ergosterol. This guide will delve into the intricate details of this mechanism, providing researchers and drug development professionals with the foundational knowledge required for further research and the development of new antifungal strategies.

The Ergosterol Biosynthesis Pathway: A Key Fungal Vulnerability

The ergosterol biosynthesis pathway is a complex, multi-step process that is essential for fungal survival. Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane. It also modulates the function of membrane-bound enzymes and is involved in cellular processes such as endocytosis and cell signaling. The enzymes in this pathway represent prime targets for antifungal drugs due to their essential nature and the differences between the fungal and mammalian sterol biosynthesis pathways, offering a degree of selective toxicity.

Molecular Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary molecular target of this compound is the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene.[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.

The nitrogen atom within the triazole ring of the this compound molecule coordinates with the heme iron atom at the active site of the CYP51 enzyme. This binding is highly specific and results in the non-competitive inhibition of the enzyme, preventing it from metabolizing its natural substrate, lanosterol.

Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by this compound has two major downstream consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol. The resulting ergosterol-deficient membranes are unable to maintain their structural integrity and normal function.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes the accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal cell membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, cell lysis.[2]

The dual effect of ergosterol depletion and toxic sterol accumulation creates a cascade of detrimental effects on the fungal cell, leading to the cessation of growth and eventual cell death.

Signaling Pathways and Cellular Responses

The disruption of ergosterol homeostasis triggers a series of cellular stress responses and signaling cascades within the fungus. The depletion of ergosterol is sensed by transcription factors, such as Upc2 in Saccharomyces cerevisiae, which then upregulate the expression of genes involved in the ergosterol biosynthesis pathway in a compensatory, yet ultimately futile, response. Furthermore, the accumulation of toxic sterol intermediates can induce oxidative stress and trigger programmed cell death pathways.

Diagram of this compound's Impact on Ergosterol Biosynthesis and Fungal Cell Physiology

Caption: this compound inhibits CYP51, disrupting ergosterol biosynthesis.

Quantitative Assessment of this compound's Antifungal Activity

The efficacy of this compound can be quantified through various in vitro assays. The two primary metrics are the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50) .

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are crucial for assessing the potency of an antifungal against specific fungal species.

Table 1: Illustrative MIC Values for Triazole Antifungals against Pathogenic Fungi

| Fungal Species | This compound MIC (µg/mL) | Itraconazole (B105839) MIC (µg/mL) | Voriconazole (B182144) MIC (µg/mL) |

| Aspergillus fumigatus | Data not available | 0.25 - 1.0 | 0.25 - 1.0 |

| Aspergillus flavus | Data not available | 0.5 - 2.0 | 0.5 - 2.0 |

| Fusarium solani | Data not available | >16 | 4.0 - >16 |

| Penicillium chrysogenum | Data not available | 0.125 - 0.5 | 0.25 - 1.0 |

50% Inhibitory Concentration (IC50) for CYP51

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the activity of a target enzyme, in this case, lanosterol 14α-demethylase (CYP51). This provides a direct measure of the inhibitor's potency at the molecular level.

Table 2: Illustrative IC50 Values of Azole Antifungals against Fungal CYP51

| Azole Antifungal | Fungal Species | IC50 (µM) |

| This compound | Data not available | Data not available |

| Ketoconazole | Candida albicans | 0.05 - 0.1 |

| Itraconazole | Candida albicans | 0.03 - 0.06 |

| Fluconazole | Candida albicans | 0.1 - 0.5 |

| Tebuconazole | Candida albicans | 0.5 - 1.3 |

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of well-established experimental protocols. The following sections provide detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the susceptibility of fungi to antifungal agents.

Workflow for MIC Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration.

Methodology:

-

Fungal Isolate Preparation: The fungal isolate of interest is cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a pure and viable culture.

-

Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared in a sterile saline solution or broth. The concentration of the inoculum is standardized using a spectrophotometer or a hemocytometer to a final concentration of approximately 1-5 x 10^5 colony-forming units (CFU)/mL.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640). A range of concentrations is tested to encompass the expected MIC value.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plate is incubated at a temperature and for a duration appropriate for the fungal species being tested (typically 35°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Lanosterol 14α-Demethylase (CYP51) Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of this compound on the activity of the purified or microsomally-prepared CYP51 enzyme.

Methodology:

-

Enzyme Preparation: The CYP51 enzyme is either purified from a fungal source or heterologously expressed and purified from a system like E. coli or Pichia pastoris. Alternatively, microsomal fractions containing the enzyme can be used.

-

Reaction Mixture: A reaction mixture is prepared containing the CYP51 enzyme, a source of reducing equivalents (NADPH), and a cytochrome P450 reductase in a suitable buffer.

-

Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, lanosterol.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific period.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the sterols are extracted from the reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Product Analysis: The amount of the 14-demethylated product formed is quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

IC50 Calculation: The percentage of enzyme inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][8]

Fungal Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the changes in the sterol composition of fungal cells after treatment with this compound.

Workflow for Fungal Sterol Analysis

Caption: A typical workflow for the analysis of fungal sterol profiles.

Methodology:

-

Fungal Culture and Treatment: Fungal cells are grown in a liquid medium in the presence of a sub-lethal concentration of this compound. A control culture without the fungicide is grown in parallel.

-

Cell Harvesting: The fungal cells are harvested by centrifugation, washed to remove any residual medium, and the cell pellet is weighed.

-

Saponification: The cell pellet is subjected to saponification by heating with a strong base (e.g., potassium hydroxide (B78521) in ethanol) to break open the cells and hydrolyze lipids, releasing the sterols.

-

Sterol Extraction: The non-saponifiable lipids, which include the sterols, are extracted from the saponified mixture using an organic solvent such as n-hexane or diethyl ether.

-

Derivatization: The extracted sterols are often derivatized (e.g., by silylation with BSTFA) to increase their volatility and improve their separation and detection by GC-MS.

-

GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times on the GC column and identified based on their characteristic mass fragmentation patterns.

-

Data Analysis: The relative abundance of ergosterol and the accumulated precursor sterols (e.g., lanosterol) in the this compound-treated and control samples are quantified by integrating the peak areas in the chromatograms.[10][11][12][13][14]

Conclusion

This compound's mechanism of action is a well-defined and potent example of targeted antifungal therapy. By specifically inhibiting lanosterol 14α-demethylase, a key enzyme in the essential ergosterol biosynthesis pathway, this compound effectively disrupts the fungal cell membrane, leading to growth inhibition and cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is fundamental for the continued development of effective antifungal strategies to combat the growing threat of fungal diseases in both agricultural and clinical settings. Further research to obtain specific quantitative data for this compound against a broader range of fungal pathogens will be invaluable for optimizing its use and for the rational design of next-generation antifungal agents.

References

- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Ipconazole Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of the stereoisomers of Ipconazole, a triazole fungicide. The information is compiled from peer-reviewed scientific literature and patent documents, offering detailed experimental protocols, comparative data, and visual representations of key chemical and biological pathways.

Chemical Structure and Stereoisomerism of this compound

This compound, chemically named (1RS, 2SR, 5RS; 1RS, 2SR, 5SR)-2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol, is a systemic fungicide that inhibits the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. The molecule possesses three chiral centers, leading to the existence of four possible diastereomeric pairs of enantiomers. The commercial formulation of this compound is primarily a mixture of two racemic diastereomers.[1]

The four racemic diastereomers are designated as 5a, 5b, 5c, and 5d, with their relative stereochemistry being a critical determinant of their biological activity. The isomers 5a and 5b, which have a cis-relative configuration between the hydroxy and benzyl (B1604629) groups, exhibit higher fungicidal activity.[1]

Synthesis of this compound Stereoisomers

The synthesis of the four racemic diastereomers of this compound has been described in the scientific literature, providing a foundational methodology for researchers in this field. The following sections detail the experimental protocols for the synthesis of these stereoisomers.

Experimental Workflow for the Synthesis of this compound Diastereomers

The synthesis of the four racemic diastereomers of this compound (5a, 5b, 5c, and 5d) can be achieved through a multi-step process starting from 2-isopropyl-5-(4-chlorobenzyl)cyclopentanone. The general workflow involves the formation of an epoxide intermediate followed by the introduction of the triazole moiety. The separation of the resulting diastereomers is then performed.

Caption: General experimental workflow for the synthesis and separation of this compound diastereomers.

Detailed Experimental Protocols

The following protocols are based on the methods described by Ito, Saishoji, and Kumazawa in the Journal of Pesticide Science (1997).[1]

Synthesis of cis-2-(4-Chlorobenzyl)-trans-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (5b) and trans-2-(4-Chlorobenzyl)-trans-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (5d)

-

To a solution of cis-2-(4-chlorobenzyl)-5-isopropylcyclopentanone (12.6 g, 50 mmol) in dimethyl sulfoxide (B87167) (DMSO) (50 ml), add trimethylsulfoxonium (B8643921) iodide (12.1 g, 55 mmol) and sodium hydride (60% in oil, 2.2 g, 55 mmol).

-

Stir the mixture at room temperature for 2 hours, then heat at 50°C for 3 hours.

-

After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude epoxide.

-

To a solution of the crude epoxide in N,N-dimethylformamide (DMF) (50 ml), add 1H-1,2,4-triazole (4.2 g, 60 mmol) and potassium carbonate (8.3 g, 60 mmol).

-

Heat the mixture at 100°C for 5 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to afford a mixture of 5b and 5d.

-

Separate the diastereomers 5b and 5d by further silica gel column chromatography.

Synthesis of cis-2-(4-Chlorobenzyl)-cis-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (5a) and trans-2-(4-Chlorobenzyl)-cis-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (5c)

These isomers are synthesized using a similar procedure starting from trans-2-(4-chlorobenzyl)-5-isopropylcyclopentanone.

Quantitative Data on this compound Stereoisomers

The following tables summarize the quantitative data regarding the physical properties and biological activities of the four racemic diastereomers of this compound.[1]

Table 1: Physicochemical Properties of this compound Diastereomers

| Isomer | Melting Point (°C) |

| 5a | Oil |

| 5b | 102-103 |

| 5c | 138-139 |

| 5d | 124-125 |

Table 2: Fungicidal Activity (EC₅₀, µg/ml) of this compound Diastereomers in vitro

| Isomer | Gibberella fujikuroi | Cochliobolus miyabeanus | Pyricularia oryzae |

| 5a | 0.03 | 0.03 | 0.2 |

| 5b | 0.03 | 0.03 | 0.2 |

| 5c | >10 | >10 | >10 |

| 5d | 0.1 | 0.1 | 0.7 |

Table 3: Plant Growth Inhibitory Activity of this compound Diastereomers on Rice (Seed Treatment)

| Isomer | Concentration (µ g/seed ) | First Sheath Length (% of control) |

| 5a | 10 | 98 |

| 5b | 10 | 95 |

| 5c | 10 | 92 |

| 5d | 10 | 75 |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Caption: The ergosterol biosynthesis pathway in fungi and the inhibitory action of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound stereoisomers. The presented experimental protocols and quantitative data on their biological activities offer valuable insights for researchers in the fields of agrochemical development, mycology, and drug discovery. The clear differentiation in the fungicidal and plant growth inhibitory effects among the stereoisomers underscores the importance of stereochemistry in the design and development of effective and selective fungicides. The provided diagrams of the synthetic workflow and the mechanism of action serve as useful visual aids for understanding the key processes involved.

References

The Discovery, Development, and Technical Profile of Ipconazole: A Novel Triazole Fungicide

An In-depth Guide for Researchers and Agrochemical Professionals

Abstract

Ipconazole, a potent triazole fungicide, has carved a significant niche in the agricultural sector, primarily as a seed treatment, since its discovery. This technical guide delves into the history of its development, from initial synthesis to its current applications. It provides a detailed overview of its mechanism of action as a sterol biosynthesis inhibitor, its broad fungicidal spectrum, and a summary of its efficacy. Furthermore, this document outlines key experimental protocols for its analysis and evaluation, and visualizes critical pathways and workflows to facilitate a deeper understanding for research and development professionals.

Discovery and Development History

This compound was discovered in 1986 by Kureha Chemical Industry Co., Ltd.[1] This discovery was part of a broader effort in the research and development of triazole-based fungicides. Recognizing its potential, particularly for seed-borne disease control, Kureha Chemical Corporation patented the compound.[2] The development of this compound for seed treatment applications was later licensed to Chemtura Corporation (now part of Lanxess) for global development and marketing.[2]

The development timeline of this compound is marked by several key milestones:

-

1986: Kureha discovers this compound and identifies its properties suitable for seed disinfection.[1]

-

1994: this compound is first sold in Japan as a seed treatment fungicide for rice under the brand name Techlead-C Flowable.[1]

-

March 2000: The Pesticide Science Society of Japan presents Kureha with a technical achievement award for the development of this compound and Metconazole (B41703).[1]

-

2004: this compound is registered for use as a seed treatment in the United States.[3][4]

-

Post-2004: Widespread registration and use in Europe, North America, Central and South America, and Asia for various crops including corn, cereals, and soybeans.[1]

Mechanism of Action

This compound belongs to the triazole class of fungicides, which act as demethylation inhibitors (DMIs) of sterol biosynthesis.[3][4] Specifically, it targets and inhibits the cytochrome P450-dependent enzyme, sterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047) in fungi.[5] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their fluidity, integrity, and function.

The inhibition of sterol 14α-demethylase by this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors. This disruption of the normal sterol profile severely impairs fungal cell membrane function, leading to the cessation of fungal growth and eventual cell death.[6]

Fungicidal Spectrum and Efficacy

This compound is a broad-spectrum systemic fungicide with both protective and curative properties.[2][6] It is highly effective against a wide range of seed-borne and soil-borne fungal pathogens from the phyla Ascomycota, Basidiomycota, and Deuteromycota.[2] However, it is not effective against oomycete pathogens.[2]

Quantitative Efficacy Data

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro. The following table summarizes the EC50 values of this compound against various phytopathogenic fungi.

| Pathogen | Disease | Crop | EC50 (µg/mL) | Reference |

| Fusarium fujikuroi | Bakanae disease | Rice | Data not available in search results | |

| Cochliobolus miyabeanus | Brown spot | Rice | Data not available in search results | |

| Pyricularia oryzae | Rice blast | Rice | Data not available in search results | |

| Ustilago nuda | Loose smut | Barley | Data not available in search results | |

| Tilletia caries | Common bunt | Wheat | Data not available in search results | |

| Pyrenophora graminea | Leaf stripe | Barley | Data not available in search results | |

| Fusarium spp. | Seedling blight | Wheat | Data not available in search results | |

| Microdochium nivale | Seedling blight | Wheat | Data not available in search results |

Field Trial Performance

Field trials have consistently demonstrated the high efficacy of this compound as a seed treatment. For example, in European trials on small grain cereals, this compound provided excellent control of loose smut (Ustilago nuda) in barley and common bunt (Tilletia caries) in wheat.[2] It has also shown good activity against leaf stripe (Pyrenophora graminea) in barley and seedling blights caused by Fusarium spp. and Microdochium nivale in wheat.[2]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound stereoisomers has been described, providing a pathway for its laboratory-scale production. A general synthetic scheme is outlined below.

A detailed synthetic method for metconazole and this compound is disclosed in patent literature, involving the reaction of 1,2,4-triazole with a cyclopentanone (B42830) compound and trimethyl sulfoxide (B87167) bromide in the presence of a base.[7] Another patented process describes the reaction of 2-(4-chlorobenzyl)-5-(2-propyl)cyclopentanone with 1,2,4-triazole and a sulfonium compound in the presence of a metal oxide.[8]

Laboratory Bioassay for Fungicidal Activity (Microtiter Plate Method)

This protocol describes a general method for determining the EC50 value of this compound against a filamentous fungus using a 96-well microtiter plate assay.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolate of interest

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

-

Spore suspension or mycelial fragment suspension of the fungus

-

Microplate reader (spectrophotometer)

-

Sterile pipette tips and reservoirs

Procedure:

-

Prepare Fungicide Dilutions: Prepare a serial dilution of the this compound stock solution in the liquid culture medium directly in the 96-well plate. A typical concentration range might be from 0.01 to 100 µg/mL. Include a solvent control (medium with DMSO) and a negative control (medium only).

-

Inoculation: Add a standardized amount of fungal inoculum (spore or mycelial suspension) to each well.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours) in the dark.

-

Growth Measurement: Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. Plot the percentage inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.[1]

Field Trial Protocol for Seed Treatment Evaluation

This protocol outlines a general procedure for evaluating the efficacy of this compound as a seed treatment in a field setting.

Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

-

Plot Size: Appropriate for the crop and harvesting equipment (e.g., 1.5m x 10m).

-

Treatments:

-

Untreated control seed

-

This compound-treated seed at the recommended application rate

-

Standard commercial fungicide-treated seed (for comparison)

-

-

Inoculation (if necessary): For consistent disease pressure, plots can be artificially inoculated with the target pathogen.

Procedure:

-

Seed Treatment: Treat the seeds with this compound at the specified dose using appropriate laboratory or small-scale seed treatment equipment. Ensure uniform coverage.

-

Planting: Sow the treated and untreated seeds at the recommended seeding rate for the crop and region.

-

Crop Maintenance: Follow standard agronomic practices for the crop regarding fertilization, weed control, and insect control.

-

Disease Assessment: At appropriate growth stages, assess disease incidence and severity using standardized rating scales.

-

Phytotoxicity Assessment: Visually assess the crop for any signs of phytotoxicity, such as stunting, discoloration, or reduced emergence, at early growth stages.

-

Yield Data Collection: Harvest the plots at maturity and measure the grain yield.

-

Statistical Analysis: Analyze the disease assessment and yield data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Conclusion

This compound stands as a testament to the continued innovation in triazole fungicide chemistry. Its discovery and development have provided an effective tool for the management of a broad spectrum of seed- and soil-borne fungal diseases in a variety of important crops. Its specific mechanism of action, systemic properties, and favorable crop safety profile have solidified its position in the global agrochemical market. This technical guide provides a foundational understanding of this compound for researchers and professionals, aiming to support further research and the development of sustainable disease management strategies.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Development of a microplate absorbance assay for assessing fungicide sensitivity of filamentous fungi and comparison to an amended agar assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ebiochemical.com [ebiochemical.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. extension.missouri.edu [extension.missouri.edu]

- 8. grdc.com.au [grdc.com.au]

Toxicological profile and human health risk assessment of Ipconazole

An In-depth Technical Guide on the Toxicological Profile and Human Health Risk Assessment of Ipconazole

Introduction

This compound is a triazole fungicide used as a seed treatment to control a range of diseases in various crops, including cereals, cotton, and vegetables[1][2]. As with any agrochemical, a thorough understanding of its toxicological profile is essential for assessing potential risks to human health. This technical guide provides a comprehensive overview of the toxicity of this compound, detailing findings from a wide range of studies and outlining the basis for its human health risk assessment. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.

Toxicological Profile

The toxicological database for this compound is extensive, comprising studies that evaluate its effects following acute, subchronic, and chronic exposures across various routes and in multiple species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

In rats, orally administered this compound is rapidly and extensively absorbed, with absorption rates exceeding 90% at low doses. Peak plasma concentrations are typically reached within about 6 hours. The highest tissue concentrations are found in the liver. Elimination is also rapid, with over 90% of the administered dose excreted in urine and feces within 72 hours, indicating a low potential for bioaccumulation. The primary metabolic pathways involve hydroxylation of the parent compound, with metabolites excreted mainly in the feces and bile as glucuronide conjugates. A key metabolite identified in the urine of male rats is free triazole.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure[1][3]. It is not a skin irritant or sensitizer (B1316253) but is classified as a slight to moderate eye irritant in rabbits.

Table 1: Acute Toxicity of this compound

| Route | Species | Value (LD50/LC50) | Result | Citation |

|---|---|---|---|---|

| Oral | Rat | 1338 mg/kg bw | Low Toxicity | |

| Dermal | Rat | >2000 mg/kg bw | Low Toxicity |

| Inhalation | Rat | >1880 mg/m³ (4-hr) | Low Toxicity | |

Repeated Dose Toxicity (Subchronic and Chronic)

Repeated dose studies in mice, rats, and dogs have identified the liver, kidneys, and adrenal glands as primary target organs[1]. Common histopathological findings across species include hepatocytic hypertrophy and fatty vacuolation.

-

In Mice: A 13-week dietary study resulted in increased liver weights at 500 ppm.

-

In Rats: Long-term studies (up to 104 weeks) noted epithelial hyperplasia and hyperkeratosis in the non-glandular region of the stomach. Portal-of-entry irritation effects were also seen in the esophagus, larynx, and hard palate following inhalation exposure[1].

-

In Dogs: Dogs appear to be the most sensitive species. A 1-year chronic toxicity study revealed reddening of the skin on the gums, ears, and muzzle, as well as cataracts and lenticular degeneration at higher doses. The No-Observed-Adverse-Effect-Level (NOAEL) from this study was 1.5 mg/kg bw/day, based on skin reddening and decreased body weight gain in females at the next dose level[4].

Genotoxicity and Carcinogenicity

This compound has been evaluated in a comprehensive battery of genotoxicity tests, including in vitro assays for point mutations and chromosomal damage and an in vivo mouse micronucleus assay. All tests yielded negative results, indicating no potential for genotoxicity or mutagenicity[3].

Long-term carcinogenicity studies in both rats and mice showed no evidence of treatment-related tumor induction[3]. Based on these findings, this compound is classified as "not likely to be a human carcinogen"[3][4].

Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive or developmental toxicant.

-

Reproductive Toxicity: In a two-generation rat reproduction study, the NOAEL for offspring was 100 ppm (equivalent to 8-9.3 mg/kg bw/day), based on reduced body weight and differences in organ weights at the highest dose of 300 ppm. No primary effects on reproductive parameters were observed[5][6].

-

Developmental Toxicity: Developmental studies in rats and rabbits showed effects such as increased visceral and skeletal variations, but these were typically observed at doses that also caused maternal toxicity[3][4]. The developmental NOAEL in a rat study was determined to be 3 mg/kg bw/day[7].

Neurotoxicity and Endocrine Disruption

There is no consistent evidence of neurotoxicity in the available database for this compound from acute, subchronic, or chronic studies[4]. However, recent research has begun to explore potential neurodevelopmental effects. One study using zebrafish embryos suggested that this compound exposure could reduce locomotive activity and alter the development of GABAergic inhibitory neurons, potentially through mitochondrial dysfunction and the generation of reactive oxygen species (ROS)[8][9][10]. Another study in rats indicated that this compound can induce oxidative stress and activate cell death and inflammasome pathways in various brain regions[11].

As a triazole fungicide, this compound is subject to review under the Endocrine Disruptor Screening Program[1]. While conazoles can inhibit ergosterol (B1671047) biosynthesis, the class shows a variable pattern of toxicological responses in mammals, and there is currently no conclusive data to suggest a common mechanism of endocrine toxicity[3][4].

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative endpoints used for risk assessment.

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated Dose Studies

| Study Type / Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects Observed at LOAEL | Citation |

|---|---|---|---|---|---|

| Chronic Toxicity (1-year) | Dog | 1.5 | 5 | Skin reddening, decreased body weight gain (females) | [4] |

| Carcinogenicity (104-week) | Rat | 13.3 (males) / 12.6 (females) | - | No treatment-related neoplastic findings | |

| 2-Generation Reproduction | Rat | 8-9.3 (offspring) | - | Reduced bodyweight and organ weight differences in F1/F2 offspring | |

| Developmental Toxicity | Rat | 3 | 30 | Increased visceral and skeletal variations | [3][4][7] |

| Developmental Toxicity | Rabbit | - | 50 | Increased incidence of skeletal variations and malformations |[3][4] |

Human Health Risk Assessment

A human health risk assessment combines the toxicological profile (hazard identification and dose-response assessment) with an exposure assessment to characterize the potential risk to humans[4].

Reference Values

Regulatory bodies establish health-based guidance values, such as the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD), to determine safe levels of exposure. These values are derived from the NOAEL of the most sensitive endpoint in the most relevant animal study, with the application of uncertainty factors (typically 100-fold) to account for interspecies and intraspecies differences[5].

Table 3: Human Health Risk Assessment Reference Values for this compound

| Parameter | Value (mg/kg bw/day) | Basis for Derivation (Study and Uncertainty Factor) | Regulatory Body/Source |

|---|---|---|---|

| Acceptable Daily Intake (ADI) | 0.015 | 1-year chronic dog study (NOAEL of 1.5 mg/kg bw/day) with a 100-fold safety factor. | APVMA, EFSA[5][7] |

| Acute Reference Dose (ARfD) | 0.015 | Rat developmental toxicity study (NOAEL of 3 mg/kg bw/day) with a 200-fold safety factor. | EFSA[5][7] |

| Chronic Population Adjusted Dose (cPAD) | 0.015 | Chronic dog study (NOAEL of 1.5 mg/kg bw/day) with 100x UF and 1x FQPA SF. | US EPA[3] |

Exposure Assessment

Human exposure to this compound can occur through diet (consumption of residues in treated crops) and occupational settings (handling of treated seeds)[4].

-

Dietary Exposure: Since this compound is used as a seed treatment, residue levels in food commodities are generally very low, often below the limit of quantification (0.01 mg/kg)[1][7]. Dietary risk assessments, which conservatively assume tolerance-level residues and 100% crop treatment, have concluded that both acute and chronic exposure from food and drinking water are well below the established reference values, utilizing less than 1% of the cPAD or ARfD[3][4][7].

-

Occupational Exposure: The primary route for worker exposure is dermal contact during the handling and planting of treated seeds. Inhalation exposure is considered negligible[1]. Risk assessments have concluded that with standard personal protective equipment (PPE), occupational risk estimates are not of concern[1].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key studies cited.

Protocol: 1-Year Chronic Oral Toxicity Study in Dogs

-

Test System: Beagle dogs, male and female.

-

Administration: Oral, via capsule, administered daily for 52 weeks.

-

Dose Levels: Typically included a control group and at least three dose levels, such as 1.5, 5, and 20 mg/kg bw/day.

-

Endpoints Evaluated:

-

Clinical Observations: Daily checks for mortality, morbidity, and signs of toxicity (e.g., skin reddening).

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations performed pre-test and at regular intervals.

-

Hematology and Clinical Chemistry: Blood and urine samples collected at multiple time points.

-

Gross Pathology: Full necropsy performed at termination.

-

Organ Weights: Key organs weighed.

-

Histopathology: Microscopic examination of a comprehensive list of tissues from all animals.

-

Protocol: Rat Developmental Toxicity Study

-

Test System: Pregnant Sprague-Dawley rats.

-

Administration: Oral gavage, administered daily during the period of major organogenesis (e.g., gestation days 6 through 15).

-

Dose Levels: A control group and multiple dose levels designed to elicit maternal toxicity at the highest dose.

-

Endpoints Evaluated:

-

Maternal: Clinical signs, body weight, food consumption, and necropsy findings at termination.

-

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

-

Visualizations: Workflows and Pathways

Human Health Risk Assessment Workflow

The following diagram illustrates the standard workflow for assessing the human health risk of a pesticide like this compound.

Caption: Workflow for Human Health Risk Assessment of this compound.

Proposed Signaling Pathway for this compound-Induced Cellular Stress

Based on recent in vitro and in vivo studies, this diagram outlines a potential mechanism by which this compound may induce cellular toxicity.

Caption: Proposed pathway for this compound-induced cellular toxicity.

Logical Relationship of Toxicity Endpoints

This diagram shows how different types of toxicological studies contribute to the overall risk assessment.

Caption: Logical flow from toxicity studies to risk assessment.

Conclusion

This compound demonstrates low acute toxicity and is not considered genotoxic, carcinogenic, or a primary reproductive or developmental toxicant. The primary effects observed after repeated exposure are related to portal-of-entry irritation and target organ toxicity, primarily in the liver, with dogs being the most sensitive species. Human health risk assessments based on a comprehensive toxicological database indicate that dietary and occupational exposures to this compound are below levels of concern when used according to label directions. Chronic dietary risk utilizes a very small fraction of the Acceptable Daily Intake (ADI) of 0.015 mg/kg bw/day. While the established toxicological profile is robust, emerging research into mechanisms like oxidative stress and mitochondrial disruption provides new avenues for understanding its cellular interactions.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound | PAN Europe [pan-europe.info]

- 3. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 4. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. corteva.co.za [corteva.co.za]

- 7. Statement concerning the review of the approval of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Fungicide this compound Can Activate Mediators of Cellular Damage in Rat Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Neurotoxic Effects of Ipconazole on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neurotoxic effects of the fungicide Ipconazole on neuronal cells. The information is compiled from recent scientific literature, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Executive Summary

This compound, a widely used triazole fungicide, has been shown to exhibit cytotoxic effects on neuronal cells in vitro. Studies on the human neuroblastoma cell line SH-SY5Y indicate that this compound induces cell death, oxidative stress, and pro-inflammatory responses in a dose-dependent manner. The following sections present the quantitative data from these studies, detail the experimental methodologies employed, and illustrate the implicated cellular signaling pathways.

Quantitative Data Summary

The neurotoxic effects of this compound have been quantified through various assays, primarily using the SH-SY5Y cell line. The data below is summarized from a key study investigating the impact of a 24-hour exposure to this compound.[1][2][3][4]

Cytotoxicity and Cell Viability

This compound reduces the viability of SH-SY5Y cells in a dose-dependent fashion. The half-maximal inhibitory concentration (IC50) has been determined, providing a benchmark for its cytotoxic potential.[1][5]

Table 1: Cytotoxic Effects of this compound on SH-SY5Y Cells

| Parameter | Value | Concentration and Time |

| IC50 | 32.3 µM | 24 hours |

| Cell Viability Reduction | 24 hours | |

| @ 20 µM | 29% decrease | 24 hours |

| @ 50 µM | 74% decrease | 24 hours |

| @ 100 µM | 87% decrease | 24 hours |

Oxidative Stress and Antioxidant Response

Exposure to this compound leads to a significant increase in Reactive Oxygen Species (ROS), indicating the induction of oxidative stress.[1][2] This is coupled with a corresponding alteration in the expression of key antioxidant genes.

Table 2: this compound's Impact on ROS Production and Antioxidant Gene Expression in SH-SY5Y Cells

| Biomarker | Effect at Specified Concentration (24h) |

| ROS Production | |

| @ 10 µM | 22% increase |

| @ 20 µM | 20% increase |

| @ 50 µM | 30% increase |

| @ 100 µM | 84% increase |

| Antioxidant Gene Expression | Fold Change at 50 µM |

| NRF2 | Reduced |

| SOD | Reduced |

| GPx | Reduced |

Apoptosis and Cell Death Pathways

This compound activates intrinsic apoptotic pathways, evidenced by increased caspase activity and the upregulation of pro-apoptotic genes.[1][5]

Table 3: Effect of this compound on Cell Death Biomarkers in SH-SY5Y Cells

| Biomarker | Effect | Concentration and Time |

| Caspase-3/7 Activity | Dose-dependent increase | 20, 50, and 100 µM for 24h |

| Gene Expression (Fold Change) | 24 hours | |

| Bax | 2.15-fold increase | 50 µM |

| Casp3 | 2.36-fold increase | 20 µM |

| 2.62-fold increase | 50 µM | |

| APAF1 | 2.26-fold increase | 50 µM |

| BNIP3 | Upregulated | 50 µM |

Pro-inflammatory Response

The fungicide also triggers a pro-inflammatory cascade, activating the NLRP3 inflammasome and downstream inflammatory mediators.[1][3]

Table 4: this compound's Effect on Inflammasome and Inflammation-Related Gene Expression in SH-SY5Y Cells

| Biomarker | Fold Change | Concentration and Time |

| Inflammasome Complex | 24 hours | |

| NLRP3 | 2.95-fold increase | 50 µM |

| Casp1 | 2.42-fold increase | 20 µM |

| 2.47-fold increase | 50 µM | |

| IL1β | 1.92-fold increase | 20 µM |

| 2.20-fold increase | 50 µM | |

| Inflammation Genes | 24 hours | |

| NFκB | 3.29-fold increase | 20 µM |

| 3.79-fold increase | 50 µM | |

| TNFα | 2.08-fold increase | 20 µM |

| 2.22-fold increase | 50 µM | |

| IL6 | 1.94-fold increase | 50 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells.[1]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. The culture medium was changed every two days. For experiments, cells with fewer than 12 passages were used.[2]

Cell Viability Assay (MTT Assay)

-

SH-SY5Y cells were seeded in 96-well plates.

-

After 24 hours, the cells were treated with this compound at various concentrations (1, 5, 10, 20, 50, and 100 µM) for 24 hours.[1][2] A vehicle control (0.1% DMSO) was also included.

-

Following treatment, the medium was removed, and MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The MTT solution was then removed, and DMSO was added to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated control cells.

Reactive Oxygen Species (ROS) Production Assay

-

SH-SY5Y cells were seeded in 96-well plates.

-

Cells were treated with this compound (1, 5, 10, 20, 50, and 100 µM) for 24 hours.[2]

-

After treatment, cells were washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

The fluorescence intensity was measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

ROS production was reported as fluorescence units.[2]

Caspase-3/7 Activity Assay

-

SH-SY5Y cells were seeded in 96-well plates and treated with this compound (1, 5, 10, 20, 50, and 100 µM) for 24 hours.

-

Caspase-3/7 activity was measured using a commercially available luminescent assay kit, following the manufacturer's instructions.

-

The luminescence, which is proportional to the amount of caspase activity, was measured using a luminometer.

Gene Expression Analysis (Real-Time RT-PCR)

-

SH-SY5Y cells were treated with this compound (20 µM and 50 µM) for 24 hours.[3]

-

Total RNA was extracted from the cells using a suitable RNA isolation kit.

-

cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Real-time PCR was performed using specific primers for the target genes (Bax, Casp3, APAF1, BNIP3, NLRP3, Casp1, IL1β, NFκB, TNFα, IL6, NRF2, SOD, GPx) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The amplification protocol typically involved an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[2]

-

The relative gene expression was calculated using the 2^-ΔΔCt method.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the proposed signaling pathways of this compound-induced neurotoxicity and a general experimental workflow.

Caption: this compound-induced neurotoxicity signaling cascade.

Caption: General experimental workflow for in vitro neurotoxicity assessment.

Conclusion

The available in vitro data strongly suggest that this compound is neurotoxic to neuronal cells, primarily through the induction of oxidative stress, which subsequently triggers apoptotic cell death and a pro-inflammatory response. The dose-dependent nature of these effects highlights the importance of understanding exposure levels. This technical guide provides a foundational understanding for researchers and professionals in the fields of toxicology and drug development, offering key data points and methodologies for further investigation into the neurotoxic potential of this compound and related triazole compounds. Further research could explore the effects on other neuronal cell types, chronic exposure models, and potential protective strategies.

References

- 1. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells | MDPI [mdpi.com]

- 4. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells [ouci.dntb.gov.ua]

- 5. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Biodegradation of Ipconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and biodegradation of the triazole fungicide, Ipconazole, in soil and water systems. This document summarizes key quantitative data, details experimental protocols for crucial studies, and visualizes complex processes to facilitate a deeper understanding of this compound's behavior in the environment.

Quantitative Data Summary

The environmental persistence and mobility of this compound are dictated by a combination of biotic and abiotic degradation processes. The following tables summarize the key quantitative data related to its fate in soil and water.

Table 1: Soil Dissipation and Mobility of this compound

| Parameter | Value | Conditions | Reference |

| Aerobic Soil Metabolism DT50 | 170 - 593 days | Laboratory, normal conditions, various soil types | [1] |

| Anaerobic Soil Metabolism DT50 | 779 days | Laboratory | [1] |

| Field Soil Dissipation DT50 | 35 - 67 days | Normalized moisture and temperature, German and Italian trial sites | [1] |

| Field Soil Dissipation DT50 | 757 days | Spain | [1] |

| Soil Adsorption Coefficient (Koc) | 3500 - 5696 mL/g | - | [1] |

| Mobility in Soil | Immobile | Aged soil column leaching study | [1] |

Table 2: Degradation of this compound in Aquatic Systems

| Parameter | Value | Conditions | Reference |

| Hydrolytic Degradation | Stable (Half-life > 1 year) | pH 5, 7, 9 | [1] |

| Aqueous Photolysis DT50 | 32.1 days | pH 5, 25 ± 1˚C | [1] |

| Soil Surface Photodegradation DT50 | 241 days | Latitude 40˚N, summer sunlight | [1] |

Table 3: Microbial Degradation of this compound in Liquid Culture

| Microorganism | Degradation Rate | Incubation Time | Initial Concentration | Reference |

| Kitasatospora sp. (Strain A1) | > 80% | 3 days | 1 µg/mL ¹⁴C-ipconazole | [1][2] |

| Streptomyces sp. (Strain D16) | ~20% | 2 days | 1 µg/mL ¹⁴C-ipconazole | [1][2] |

| Streptomyces sp. (Strain D16) | > 99% | 6 days | 1 µg/mL ¹⁴C-ipconazole | [1][2] |

| 8 Actinomycete strains | > 90% | 28 days | 0.1 µg/mL ¹⁴C-ipconazole | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental fate. The following sections outline the standard protocols for key experiments based on internationally recognized guidelines.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study determines the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Representative soil types are chosen based on their organic carbon content, pH, clay content, and microbial biomass.

-

Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark in biometer flasks or a flow-through system at a constant temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity). Air is passed through the system to maintain aerobic conditions, and evolved ¹⁴CO₂ is trapped in an alkaline solution.

-

Anaerobic: Soil is incubated under aerobic conditions for a short period (e.g., up to 48 hours or until the redox potential has declined) before being flooded with nitrogen to create anaerobic conditions. The incubation then proceeds in the dark at a constant temperature.

-

-

Sampling: Duplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile/water).

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. The amount of bound residues is determined by combusting the extracted soil, and mineralized ¹⁴CO₂ is quantified by liquid scintillation counting.

-

Data Analysis: The dissipation half-life (DT50) of this compound and the formation and decline of major transformation products are calculated using appropriate kinetic models.

Hydrolysis as a Function of pH (OECD 111)

This test evaluates the abiotic degradation of this compound in aqueous solutions at different pH levels.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: this compound is added to the buffer solutions at a concentration not exceeding half of its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for a more detailed study).

-

Sampling: Aliquots are taken at specified time intervals.

-

Analysis: The concentration of this compound and any hydrolysis products are determined by a suitable analytical method, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of hydrolysis and the half-life are calculated. If significant degradation occurs, the hydrolysis products are identified.

Phototransformation in Water (OECD 316)

This study assesses the degradation of this compound in water due to direct exposure to sunlight.

Methodology:

-

Test Solution: A solution of this compound in sterile, buffered, and air-saturated water is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.

-

Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.

-

Analysis: The concentration of this compound is measured using an appropriate analytical method (e.g., HPLC).

-

Data Analysis: The photodegradation rate constant and the half-life (DT50) are calculated. If significant degradation occurs, transformation products are identified.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This study determines the extent to which this compound binds to soil particles, which influences its mobility.

Methodology:

-

Soil and Solution Preparation: Several soil types with varying characteristics are used. A solution of this compound in 0.01 M CaCl₂ is prepared.

-

Adsorption Phase: Known volumes of the this compound solution are added to weighed amounts of soil. The soil-solution mixtures are agitated for a predetermined equilibration time.

-

Separation and Analysis: The mixtures are centrifuged to separate the soil and the aqueous phase. The concentration of this compound in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption Phase: The supernatant is replaced with a fresh this compound-free CaCl₂ solution, and the mixture is agitated again to determine the amount of this compound that desorbs from the soil.

-

Data Analysis: The adsorption (K_d) and desorption coefficients are calculated. The organic carbon-water (B12546825) partitioning coefficient (K_oc) is also determined to normalize for the organic carbon content of the soils.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed biodegradation pathway of this compound.

Caption: Workflow for Soil Metabolism Study (OECD 307).

Caption: Workflow for Aquatic Degradation Studies.

References

Ipconazole's Spectrum of Activity Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipconazole is a potent, broad-spectrum triazole fungicide utilized primarily as a seed treatment to protect a wide range of crops from pathogenic fungi. As a demethylation inhibitor (DMI), its mechanism of action involves the targeted disruption of fungal cell membrane integrity through the inhibition of sterol 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This technical guide provides a comprehensive overview of this compound's antifungal activity, presenting available efficacy data, detailing standardized experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. While extensive field data confirms its high efficacy against numerous pathogens, this guide also notes the limited availability of public, in-vitro quantitative data (MIC values), highlighting an area for future research.

Introduction

This compound is a triazole fungicide developed to control a wide array of seed- and soil-borne fungal diseases in various crops.[1][2] Its systemic and contact properties provide both preventative and curative action against fungal pathogens.[3] Belonging to the Fungicide Resistance Action Committee (FRAC) Group 3, this compound's specific mode of action is the inhibition of sterol biosynthesis, a pathway essential for the formation and function of fungal cell membranes.[1] This guide synthesizes the current knowledge on this compound's spectrum of activity, providing a technical resource for researchers and professionals in the fields of mycology, plant pathology, and fungicide development.

Spectrum of Antifungal Activity

This compound has demonstrated a broad spectrum of activity against pathogenic fungi from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[3] It is particularly effective as a seed treatment for cereals and other crops.

Efficacy Data from Seed Treatment Trials

Field and laboratory studies have confirmed this compound's high level of control against key seed-borne pathogens in cereal crops. The following table summarizes the reported efficacy from various seed treatment trials.

| Pathogen | Host Crop | Disease | Application Rate (g a.s./100 kg seed) | Efficacy (% Control) | Reference |

| Tilletia caries (Common Bunt) | Wheat | Common Bunt | 2 | 99.4 - 100 | [3] |

| Ustilago nuda (Loose Smut) | Barley | Loose Smut | 2 | High and uniform control | [3] |

| Pyrenophora graminea (Leaf Stripe) | Barley | Leaf Stripe | Moderate activity | - | [3] |

| Fusarium spp./Microdochium nivale | Wheat | Seedling Blight | 1.5 | Good improvement in emergence | [3] |

General Spectrum of Activity

Regulatory and product documents list a wide range of fungal genera against which this compound is active. While specific quantitative data is limited in the public domain, the compound is recognized for its control of the following pathogens:

| Fungal Genus | Common Diseases |

| Aspergillus | Seed and seedling rot |

| Penicillium | Seed and seedling rot |

| Fusarium | Seedling blight, root rot |

| Ustilago | Smuts |

| Tilletia | Bunts |

| Rhizoctonia | Damping-off, root rot |

| Sclerotinia | White mold |

| Diaporthe | Phomopsis seed decay |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal activity stems from its ability to inhibit the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to sterol 14α-demethylase, this compound blocks the conversion of lanosterol (B1674476) to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The consequences of this disruption are severe, resulting in impaired fungal growth and, ultimately, cell death.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure reproducibility and comparability of in-vitro antifungal activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) document M38 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

CLSI M38 Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a fungicide, which is the lowest concentration that prevents visible growth of a fungus.

1. Inoculum Preparation:

-

Fungal isolates are grown on a suitable medium (e.g., potato dextrose agar) to induce sporulation.

-

Conidia (spores) are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).

-

The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Antifungal Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

-

Serial twofold dilutions of this compound are made in a standardized test medium (e.g., RPMI 1640 medium) in 96-well microtiter plates.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

A growth control well (no fungicide) and a sterility control well (no fungus) are included.

-

The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the fungal species.

4. Determination of MIC:

-

The MIC is determined by visual inspection of the microtiter plates. It is the lowest concentration of this compound at which there is a complete inhibition of visible growth compared to the growth control.

Conclusion

This compound is a highly effective, broad-spectrum triazole fungicide with a well-defined mechanism of action targeting the ergosterol biosynthesis pathway in fungi. Its efficacy as a seed treatment against a wide range of economically important plant pathogens is well-documented through extensive field trials. For researchers and drug development professionals, the standardized CLSI M38 broth microdilution method provides a robust framework for in-vitro evaluation of its antifungal activity. While there is a current gap in publicly available, comprehensive quantitative MIC data for this compound, the existing body of evidence confirms its significant role in the management of fungal diseases in agriculture. Further research to generate and publish such quantitative data would be a valuable contribution to the scientific community, allowing for more direct comparisons with other antifungal agents and a deeper understanding of its potency against a wider array of fungal species.

References

Physical and chemical properties of Ipconazole technical grade

An In-depth Technical Guide on the Physical and Chemical Properties of Ipconazole (Technical Grade)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a broad-spectrum, systemic triazole fungicide primarily utilized for seed treatment in various crops, including cereals and rice.[1][2][3][4] Its primary function is to control a wide range of seed-borne fungal diseases.[2][5] The technical grade of this compound is a mixture of two diastereoisomers.[2][3][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of technical grade this compound, including detailed experimental protocols for its analysis.

The mode of action for this compound involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][7] Specifically, it inhibits the enzyme sterol 14α-demethylase, leading to a disruption of membrane structure and function, which ultimately halts fungal growth.[8][9]

Chemical Identity and Structure

This compound is characterized by a cyclopentanol (B49286) ring substituted with a 4-chlorobenzyl group, an isopropyl group, and a 1H-1,2,4-triazol-1-ylmethyl group.[1][5][9]

| Identifier | Data |

| IUPAC Name | (1RS,2SR,5RS;1RS,2SR,5SR)-2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[3] |

| CAS Name | 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[1][3] |

| CAS Number | 125225-28-7[1][5][7][8][10] |

| Molecular Formula | C₁₈H₂₄ClN₃O[1][5][7] |

| Molecular Weight | 333.86 g/mol [5][7][10] |

The technical material is a mixture of two geometric isomer pairs, which differ in the orientation of the functional groups.[2][9] The typical ratio of Isomer I (cis-cis) to Isomer II (cis-trans) is approximately 90:10.[2][9]

Caption: Isomeric composition of technical grade this compound.

Physicochemical Properties

The physicochemical properties of this compound technical grade are summarized below. These properties are crucial for determining its environmental fate, biological activity, and formulation development.

| Property | Value |

| Appearance | White powder[3][11] |

| Physical State | Solid[3] |

| Odor | Almond-like / Cyanide-like[3][11] |

| Melting Point | 85.5 - 92 °C[2][3][5] |

| Boiling Point | ~486 °C (Predicted)[2][5] |

| Density | 1.18 - 1.26 g/cm³[2][5][6][11] |

| Vapor Pressure (25 °C) | Isomer I: 3.58 x 10⁻⁶ Pa; Isomer II: 6.99 x 10⁻⁶ Pa[2][5] |

| Water Solubility (20 °C) | 6.93 mg/L (mixture)[2][5][10]. Isomer (cc): 9.34 mg/L; Isomer (ct): 4.97 mg/L[3] |

| Octanol-Water Partition Coefficient (Log P) | 4.1 - 4.3[6][8][10] |

| pKa | 13.76 ± 0.60 (Predicted, for alcohol group)[2][10] |

Solubility in Organic Solvents

This compound exhibits high solubility in a range of organic solvents.

| Solvent | Solubility at 20 °C (mg/L) |

| Methanol | 679,000[6] |

| Acetone | 570,000[6] |

| Ethyl Acetate | 428,000[6] |

| 1,2-Dichloroethane | 425,000[6] |

| Acetonitrile | Used as a solvent for reference standards[12] |

Mechanism of Action

This compound functions by inhibiting the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane, which is analogous to cholesterol in mammalian cells. It specifically targets and inhibits the cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the membrane's integrity and fluidity, arresting fungal development.

Caption: Mechanism of action: Inhibition of ergosterol biosynthesis.

Stability and Reactivity

This compound is a chemically stable compound under typical environmental conditions.

Experimental Protocols

Detailed methodologies are critical for the accurate quantification and characterization of this compound.

Protocol 5.1: Determination of this compound Residues in Water

This method is designed for the quantitative determination of this compound isomers in aqueous matrices like saltwater, groundwater, and surface water using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Principle: The method employs solid-phase extraction (SPE) to isolate and concentrate the analyte from the water matrix, followed by instrumental analysis.[13][15]

Methodology:

-

Sample Preparation: Collect a defined volume of the water sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol) followed by HPLC-grade water.

-

Load the water sample onto the conditioned cartridge at a steady flow rate.

-

Wash the cartridge with HPLC-grade water to remove interfering polar impurities.

-

-